molecular formula C16H23N5O5 B3011383 ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate CAS No. 573950-86-4

ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate

Número de catálogo: B3011383
Número CAS: 573950-86-4
Peso molecular: 365.39
Clave InChI: WYOZRRPAKLQHIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 7,8-disubstituted purine-2,6-dione derivative family, characterized by a xanthine-like core structure. Key features include:

  • Position 1 and 3: Methyl groups, enhancing steric stability and modulating electronic properties.
  • Position 8: A morpholin-4-ylmethyl substituent, which introduces hydrogen-bonding capacity and solubility via the morpholine ring’s polarity.

This scaffold is associated with phosphodiesterase (PDE) inhibition and anti-fibrotic activity, as demonstrated in studies of structurally related compounds .

Propiedades

IUPAC Name

ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O5/c1-4-26-12(22)10-21-11(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(3)16(24)18(14)2/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZRRPAKLQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate typically involves multiple steps. One common method includes the Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a purine derivative are reacted to form the desired product. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Chemical Structure:
The compound has the molecular formula C16H23N5O5C_{16}H_{23}N_{5}O_{5} and a molecular weight of approximately 365.39 g/mol. Its structure includes:

  • A purine base modified with ethyl and morpholine substituents.
  • Multiple functional groups that enhance its biological activity.

Synthesis:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the purine core.
  • Introduction of the morpholine ring.
  • Acetylation to yield the final product.

These steps require precise control of reaction conditions to optimize yield and purity.

Biological Activities

Research indicates that compounds similar to ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate may exhibit various biological activities:

Potential Mechanisms of Action:

  • Interaction with Cellular Pathways: The compound may influence cellular signaling pathways relevant to cancer and regenerative medicine .
  • Antitumor Activity: Preliminary studies suggest potential applications in oncology due to its structural similarities with known antitumor agents.

Applications in Research and Medicine

The unique structure of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate positions it as a valuable asset in several fields:

1. Medicinal Chemistry:

  • Drug Development: Its potential as a lead compound for developing new drugs targeting specific diseases.
  • Therapeutic Agents: Exploration of its use as a therapeutic agent in treating cancer or other diseases.

2. Biochemical Research:

  • Interaction Studies: Understanding how this compound interacts with biological macromolecules can provide insights into its therapeutic efficacy and safety profile.
  • Synthetic Modifications: The compound's versatility allows for modifications that could enhance its biological activity or specificity.

Mecanismo De Acción

The mechanism of action of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and purine core allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Modifications

The following table summarizes key structural differences and similarities among analogs:

Compound Name Substituents (Position 7/8) Molecular Weight Key Functional Groups Biological Relevance
Target Compound: Ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-...]acetate 7: Ethyl acetate; 8: Morpholin-4-ylmethyl ~323.30 (est.) Morpholine, ester PDE inhibition, anti-fibrotic potential
Pentyl [(3-methyl-2,6-dioxo-7-propyl-...-8-yl)sulfanyl]acetate () 7: Propyl; 8: Sulfanyl-pentyl ester MFCD01032058 Sulfur linkage, pentyl ester Unspecified (likely metabolic stability)
Methyl 2-(3-methyl-8-morpholino-2,6-dioxo-...)acetate () 7: Methyl acetate; 8: Morpholin-4-yl 323.305 Shorter ester chain (methyl) Structural analog for SAR studies
Compound 869: N-(4-(tert-butyl)phenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxo-...)acetamide () 7: Acetamide; 8: Methoxy Not specified Acetamide, tert-butylphenyl PDE inhibition, cAMP modulation
Ethyl {[(1,3-dimethyl-2,6-dioxo-...)acetyl]amino}acetate () 7: Acetamide-ethyl ester 323.30 Amide-ester hybrid Enhanced hydrogen-bonding capacity

Key Findings from Comparative Studies

a) Position 7 Modifications
  • Ethyl Acetate vs. Acetamide (Compound 869): The ethyl acetate group in the target compound likely enhances membrane permeability compared to the acetamide in Compound 869, which may improve oral bioavailability. Methyl Acetate (): The shorter methyl ester chain reduces lipophilicity (lower LogP), which may limit tissue penetration compared to the ethyl variant.
b) Position 8 Modifications
  • Morpholin-4-Ylmethyl vs. Methoxy Group (Compound 869): The methoxy substituent at position 8 reduces steric bulk but may decrease solubility compared to morpholine.

Physicochemical Properties

Property Target Compound Methyl Ester Analog () Compound 869 ()
LogP (Calculated) ~1.2 (est.) ~0.7 (XLogP3) ~2.5 (est.)
Topological Polar Surface Area ~114 Ų ~114 Ų ~95 Ų
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 6 6 8

The target compound’s balanced LogP and polar surface area suggest favorable solubility and permeability, aligning with oral drug-like properties.

Actividad Biológica

Ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is a synthetic compound belonging to the purine family. Its complex structure incorporates multiple functional groups, including an ethyl acetate moiety and a morpholine ring. This composition suggests potential biological activities that warrant investigation. However, as of now, specific scientific literature detailing its biological mechanisms and therapeutic applications remains sparse.

Structural Overview

The molecular formula of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is C₁₆H₂₃N₅O₅ with a molecular weight of 365.39 g/mol. The following table summarizes its structural characteristics:

PropertyValue
IUPAC NameEthyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate
Molecular FormulaC₁₆H₂₃N₅O₅
Molecular Weight365.39 g/mol
Functional GroupsPurine base, acetate group, morpholine ring

Potential Therapeutic Applications

Research into similar compounds suggests that ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate may exhibit several biological activities:

  • Antiviral Activity : Compounds in the purine family often demonstrate antiviral properties by mimicking nucleotides or interfering with viral replication processes.
  • Antimicrobial Properties : Initial studies indicate that structural analogs may possess antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Effects : Similar purine derivatives have shown potential in modulating inflammatory pathways.

Case Studies and Research Findings

While direct case studies on ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate are lacking, related compounds have been studied extensively:

  • Antimicrobial Activity : A study on similar purine derivatives demonstrated MIC values ranging from 31.25 μg/mL to 62.5 μg/mL against various bacterial strains .
  • Cellular Effects : Research on analogs has shown that they can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving DNA synthesis interference .
  • Therapeutic Potentials : Compounds with similar structures have been explored for their roles in treating viral infections and as potential anti-cancer agents due to their ability to interfere with nucleic acid metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.